N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea
Description
N-[(4-Nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea (CAS 338404-33-4) is a urea derivative featuring dual 4-nitrobenzyloxy groups linked via an iminomethyl bridge. Its molecular formula is C₉H₁₀N₄O₅ (molar mass: 254.2 g/mol). The compound’s structure combines a urea backbone with nitroaromatic substituents, which confer unique electronic and steric properties. The nitro groups enhance electrophilicity and may influence bioactivity, particularly in antimicrobial or enzyme inhibition contexts .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methoxy]-3-[(E)-(4-nitrophenyl)methoxyiminomethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O7/c22-16(19-28-10-13-3-7-15(8-4-13)21(25)26)17-11-18-27-9-12-1-5-14(6-2-12)20(23)24/h1-8,11H,9-10H2,(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVBAJYEZGGQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CONC(=O)N/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzyl alcohol and isocyanate derivatives.
Formation of Intermediate: The 4-nitrobenzyl alcohol is first converted into 4-nitrobenzyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Reaction with Isocyanate: The resulting 4-nitrobenzyl chloride is then reacted with an isocyanate derivative to form the urea linkage. This step is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Final Product Formation: The intermediate product is further reacted with hydroxylamine to introduce the oxime functionality, resulting in the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro groups to amino groups.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) with a palladium catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Reduced forms with amino groups instead of nitro groups.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its nitro and oxime functionalities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the oxime and urea functionalities can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations: Nitro vs. Chloro Groups
N-[(3,4-Dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea (CAS 338404-29-8) replaces nitro groups with dichlorobenzyl moieties. Chlorine atoms, being electron-withdrawing but less polarizable than nitro groups, reduce the compound’s reactivity in nucleophilic environments. This substitution likely enhances stability under reducing conditions but diminishes antimicrobial potency compared to nitro-substituted analogs .
Backbone Modifications: Urea vs. Sulfonylurea
N-(4-Nitrophenylsulfonyl)-N'-(chloro/nitrobenzoyl)ureas (e.g., Examples II–III in ) incorporate a sulfonylurea backbone. The sulfonyl group increases acidity (pKa ~1–2) compared to the oxyimino-urea structure, making these compounds potent enzyme inhibitors (e.g., carbonic anhydrase). However, the target compound’s urea-imine linkage may offer greater conformational flexibility for binding diverse biological targets .
Functional Group Replacements: Urea vs. Acetamide
N-(4-((4-Nitrobenzyl)Oxy)Phenyl)Acetamide (CAS 26258-24-2) replaces the urea-imine core with an acetamide group. The acetamide derivative is more lipophilic, favoring membrane permeability but sacrificing the urea’s ability to act as a hydrogen-bond donor/acceptor .
Solubility and Stability
- Nitrobenzyl-Urea (Target) : Low aqueous solubility due to nitro group hydrophobicity. Stability concerns under reducing conditions (nitro→amine conversion).
- Chlorobenzyl-Urea (CAS 338404-29-8) : Higher stability but lower reactivity. Improved solubility in organic solvents .
- Sulfonylurea () : Moderate aqueous solubility (sulfonyl group polarity) and resistance to hydrolysis .
Biological Activity
N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea, a compound with the molecular formula , has garnered attention due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antiviral effects, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The compound features a complex structure characterized by the presence of nitrobenzyl and urea functional groups. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its cytotoxic effects against cancer cell lines and its potential as an antiviral agent.
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of this compound on different human cancer cell lines. A notable study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 2.38 |
| MCF-7 (breast) | 3.77 |
| A549 (lung) | 5.00 |
These results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting its potential as a chemotherapeutic agent .
Antiviral Activity
The antiviral properties of this compound have also been explored. In vitro studies demonstrated that the compound inhibits viral replication in several models. For instance, it showed promising results against the Hepatitis C virus with an EC50 value of approximately 0.54 µM .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation.
- Inhibition of Viral Enzymes : It selectively inhibits key viral enzymes, contributing to its antiviral efficacy .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Cancer Cell Lines : A comprehensive study evaluated various derivatives of nitrobenzyl ureas, including this compound, demonstrating that modifications in the structure can significantly enhance cytotoxic potency.
- Antiviral Efficacy : In a controlled laboratory setting, the compound was tested against viral strains in cell cultures, showing a marked reduction in viral load compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
